4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride
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Overview
Description
4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of trifluoromethyl and methylamino groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride typically involves the reaction of 4,4,4-trifluorobutyric acid with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted butanoic acid derivatives.
Scientific Research Applications
4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)butanoic acid hydrochloride: Similar in structure but lacks the trifluoromethyl group.
4,4,4-Trifluoro-3-(dimethylamino)butanoic acid hydrochloride: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride is unique due to the presence of both trifluoromethyl and methylamino groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4,4,4-trifluoro-3-(methylamino)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-9-3(2-4(10)11)5(6,7)8;/h3,9H,2H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABFRTPSJNXTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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